molecular formula C13H17ClO3 B1372873 4-Butoxy-3-ethoxybenzoyl chloride CAS No. 100607-81-6

4-Butoxy-3-ethoxybenzoyl chloride

Cat. No.: B1372873
CAS No.: 100607-81-6
M. Wt: 256.72 g/mol
InChI Key: FMDLRTGKISBTSG-UHFFFAOYSA-N
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Description

4-Butoxy-3-ethoxybenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO₃. It is a benzoyl chloride derivative characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is primarily used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxy-3-ethoxybenzoyl chloride can be synthesized through the following steps:

    Starting Material: The synthesis begins with 4-butoxy-3-ethoxybenzoic acid.

    Chlorination: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a benzoyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 4-butoxy-3-ethoxybenzoic acid and thionyl chloride are used.

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.

    Purification: The crude product is purified using distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-ethoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-butoxy-3-ethoxybenzoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.

    Solvents: Reactions are typically carried out in non-aqueous solvents like dichloromethane or tetrahydrofuran.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

4-Butoxy-3-ethoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of new drug candidates by modifying its structure to enhance biological activity.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the preparation of compounds for studying enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 4-butoxy-3-ethoxybenzoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in carbohydrates, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological assays.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzoyl chloride: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Ethoxybenzoyl chloride: Lacks the butoxy group, which affects its solubility and reactivity.

    4-Methoxy-3-ethoxybenzoyl chloride: Similar structure but with a methoxy group instead of a butoxy group, leading to different physical and chemical properties.

Uniqueness

4-Butoxy-3-ethoxybenzoyl chloride is unique due to the presence of both butoxy and ethoxy groups, which enhance its solubility in organic solvents and increase its reactivity towards nucleophiles. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

4-butoxy-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLRTGKISBTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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